7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID include:
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
The uniqueness of 7-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group, in particular, imparts unique chemical properties that can be leveraged in different research and industrial contexts.
Properties
Molecular Formula |
C22H17F3N2O5 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H17F3N2O5/c1-32-17-7-11(5-6-16(17)28)14-9-18(29)26-19-15(21(30)31)10-27(20(14)19)13-4-2-3-12(8-13)22(23,24)25/h2-8,10,14,28H,9H2,1H3,(H,26,29)(H,30,31) |
InChI Key |
UQAZYOMJVYBBSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
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